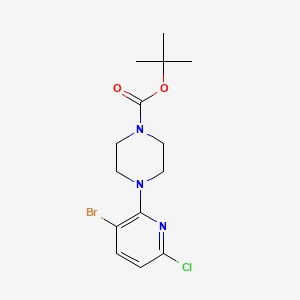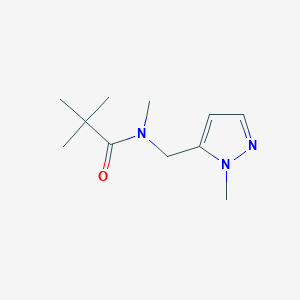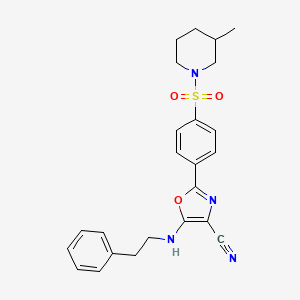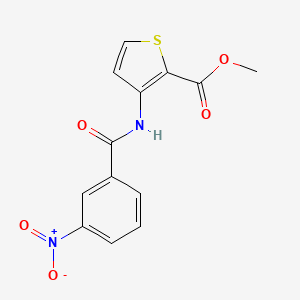
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrClN3O2 . It is used for Quality Control (QC) and Quality Assurance (QA) during commercial production of certain formulations .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring attached to a pyridine ring via a carbon atom. The pyridine ring is substituted at the 3rd position by a bromine atom and at the 6th position by a chlorine atom .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 376.68 . The compound should be stored at temperatures between 0-8°C .科学的研究の応用
Synthesis and Characterization
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of complex chemical structures. For example, the synthesis and characterization of related compounds have been explored for their potential applications in various fields. The process involves condensation reactions, characterization by spectroscopic methods (LCMS, NMR, IR), and structural confirmation through X-ray diffraction studies. These compounds have been evaluated for biological activities such as antibacterial and anthelmintic activities, showcasing their potential in medical research (Sanjeevarayappa et al., 2015).
Catalytic Applications
Research has also focused on incorporating the piperazine derivatives into polymers for catalytic applications. For instance, polymethacrylates containing piperazine derivatives have been synthesized and shown to be effective catalysts in acylation chemistry. These materials self-activate through neighboring group effects, indicating their usefulness in synthetic organic chemistry (Mennenga et al., 2015).
Crystal Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a closely related compound, has been reported, providing insights into the structural aspects of these molecules. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and drug development (Mamat et al., 2012).
Biological Evaluation
Further research into derivatives of N-Boc piperazine, including ester and hydrazide derivatives, has been conducted. These studies include characterization, crystal structure analysis, and evaluation of antibacterial and antifungal activities. Such work underscores the versatility of piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).
Pharmaceutical Intermediate Synthesis
Another avenue of research has been the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlighting the role of these compounds as intermediates in the production of biologically active benzimidazole compounds. This demonstrates their importance in pharmaceutical manufacturing and drug discovery processes (Liu Ya-hu, 2010).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-10(15)4-5-11(16)17-12/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDHRDRUOOQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)

![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)


![N,N-Dimethyl-6-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997245.png)
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)